- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Cas no 945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine)
945950-37-8 structure
Product Name:4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS-Nr.:945950-37-8
MF:C7H7N3
MW:133.150580644608
MDL:MFCD13619883
CID:1987268
PubChem ID:51341959
Update Time:2025-06-09
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-methyl-7h-pyrrolo[2,3-d]pyrimidine
- SureCN192778
- AG-D-03835
- OR17060
- PB13597
- CTK6C4492
- AK171635
- QWIAHMVNMONKCU-UHFFFAOYSA-N
- FCH955902
- 7h-pyrrolo[2,3-d]pyrimidine,4-methyl-
- AB0198701
- ST1191222
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- MFCD13619883
- SCHEMBL192778
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-
- RZ4A845PGQ
- 945950-37-8
- CS-0050807
- SY097663
- DB-358437
- AKOS006356475
- AS-34799
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD13619883
- Inchi: 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
- InChI-Schlüssel: QWIAHMVNMONKCU-UHFFFAOYSA-N
- Lächelt: N1C2=C(C=CN2)C(C)=NC=1
Berechnete Eigenschaften
- Genaue Masse: 133.063997236g/mol
- Monoisotopenmasse: 133.063997236g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 126
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 41.6
- XLogP3: 1.1
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 113320-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 1g |
$473.00 | 2023-09-06 | ||
| Matrix Scientific | 113320-5g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 5g |
$1300.00 | 2023-09-06 | ||
| TRC | M336760-50mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 50mg |
65.00 | 2021-07-28 | ||
| TRC | M336760-100mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 100mg |
90.00 | 2021-07-28 | ||
| TRC | M336760-500mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 500mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-250mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 250mg |
¥50.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-100mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 100mg |
¥146.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 1g |
¥103.0 | 2024-07-18 | |
| ChemScence | CS-0050807-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97.92% | 1g |
$50.0 | 2022-04-26 | |
| ChemScence | CS-0050807-5g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97.92% | 5g |
$182.0 | 2022-04-26 |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 2731734-19-1 Solvents: Toluene ; 200 min, rt
Referenz
- Preparation of 7-deazapurine compounds using iron complex catalyst, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referenz
- Preparation method of key intermediate of JAK inhibitor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for treating primarymyelofibrosis, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides, Journal of Organic Chemistry, 2020, 85(2), 403-418
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 8 h, 75 °C
Referenz
- Structure based medicinal chemistry approach to develop 4-methyl-7-deazaadenine carbocyclic nucleosides as anti-HCV agent, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7742-7747
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; rt; 8 h, rt
Referenz
- Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; 16 h, rt → 60 °C; 24 h, 60 °C → 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referenz
- Preparation of substituted nucleoside derivatives useful as anticancer agents, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 0.05 MPa, rt → 60 °C; 3 h, 50 - 60 °C
1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9
Referenz
- Method for synthesizing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt
1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referenz
- Pyrrolopyrimidines and pyrrolopyridines as protein kinase modulators useful in the treatment of protein kinase-mediated diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5
Referenz
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones and phenyl(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanones as protein kinase modulators, particularly inhibitors of Raf protein kinases, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
Referenz
- Process and intermediates for preparing baricitinib, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C
Referenz
- Industrial process synthesis of itacitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt
Referenz
- Method for preparing jak inhibitor key intermediate, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C
1.4 Reagents: Sodium bicarbonate ; pH 6
1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C
1.4 Reagents: Sodium bicarbonate ; pH 6
Referenz
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 2 h, 0 °C
Referenz
- Novel 6-substituted 7-deazapurines and corresponding nucleosides as medicaments, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran , Water ; 25 °C; 16 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Preparation of fused heterocyclic compounds as irreversible inhibitors of menin-MLL interaction, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5 - 8.5, rt
Referenz
- Process for preparation of ruxolitinib and intermediates thereof, India, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: Palladium
Referenz
- Treatment of subjects suffering from having cholangiocarcinoma using a tyrosine kinase LCK inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; overnight, reflux; reflux → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- Preparation of N-(pyrimidinylthiazolylphenyl) sulfonamides as LIM kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min
1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referenz
- Preparation of azaindole compounds and methods for kinase modulation, and indications therefor, World Intellectual Property Organization, , ,
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 7H-Pyrrolo[2,3-d]pyrimidine
- Methylmagnesium Chloride (3M in THF)
- Trimethylboroxin
- 4-methyl-7-tosyl-7H-pyrrolo[2.3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 2-methyl-, hydrochloride (1:1)
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Bestellnummer:A859323
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:17
Preis ($):597.0
Email:sales@amadischem.com
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Verwandte Literatur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reinheit:99%
Menge:100g
Preis ($):597.0